molecular formula C12H14O B11927729 2-(p-Tolyl)-4-pentyn-2-ol

2-(p-Tolyl)-4-pentyn-2-ol

Cat. No.: B11927729
M. Wt: 174.24 g/mol
InChI Key: JTMZKYYCFPADAS-UHFFFAOYSA-N
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Description

2-(p-Tolyl)-4-pentyn-2-ol: is an organic compound characterized by the presence of a tolyl group attached to a pentynol structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Grignard Reaction: One common method for synthesizing 2-(p-Tolyl)-4-pentyn-2-ol involves the Grignard reaction. This process typically starts with the reaction of p-tolylmagnesium bromide with propargyl aldehyde under anhydrous conditions. The reaction is carried out in an inert atmosphere, often using diethyl ether or tetrahydrofuran as solvents. The resulting product is then hydrolyzed to yield this compound.

    Alkyne Addition: Another synthetic route involves the addition of a p-tolylacetylene to an appropriate carbonyl compound, such as acetone, in the presence of a strong base like sodium hydride. This reaction proceeds through the formation of an intermediate alkoxide, which is subsequently protonated to form the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2-(p-Tolyl)-4-pentyn-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.

    Reduction: This compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like tosyl chloride or thionyl chloride, forming tosylates or chlorides, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid, or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride in pyridine or thionyl chloride in dichloromethane.

Major Products:

    Oxidation: Formation of p-tolyl ketones or carboxylic acids.

    Reduction: Formation of p-tolyl alkanes or alkenes.

    Substitution: Formation of p-tolyl tosylates or chlorides.

Scientific Research Applications

Chemistry: 2-(p-Tolyl)-4-pentyn-2-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through further chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a building block for the synthesis of bioactive molecules with therapeutic applications.

Industry: In the materials science industry, this compound is utilized in the production of specialty polymers and advanced materials. Its ability to undergo various chemical reactions makes it a versatile component in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(p-Tolyl)-4-pentyn-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions, facilitating the formation of new chemical bonds. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, leading to desired pharmacological effects.

Comparison with Similar Compounds

    2-(p-Tolyl)ethanol: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical transformations.

    4-(p-Tolyl)-2-butanol: Contains a similar tolyl group but differs in the position of the hydroxyl group and the absence of the alkyne functionality.

    p-Tolylacetylene: Shares the tolyl group and alkyne functionality but lacks the hydroxyl group, limiting its reactivity in certain reactions.

Uniqueness: 2-(p-Tolyl)-4-pentyn-2-ol is unique due to the presence of both a tolyl group and an alkyne functionality, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Biological Activity

2-(p-Tolyl)-4-pentyn-2-ol is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a phenolic group and an alkyne functional group, which contribute to its reactivity and biological activity. The molecular formula is C12H14OC_{12}H_{14}O, with a molecular weight of 178.24 g/mol. Its solubility in organic solvents like chloroform and ethyl acetate allows for various experimental applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 100 µg/mL, suggesting moderate potency compared to standard antibiotics.

Cytotoxic Effects

In studies involving cancer cell lines, this compound has shown cytotoxic effects. For instance, in A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 30 µM after 48 hours of exposure. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Reactive Oxygen Species (ROS) Production : The compound increases ROS levels within cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : Treatment with the compound has been shown to induce G1 phase arrest in cancer cells, contributing to its cytotoxic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of this compound in various cancer cell lines. The findings revealed that the compound not only inhibited cell proliferation but also enhanced the expression of pro-apoptotic markers such as Bax and decreased anti-apoptotic markers like Bcl-2. This study highlights the compound's potential as a therapeutic agent in cancer treatment.

QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to predict the biological activity of this compound based on its chemical structure. This approach has identified key structural features that correlate with its antimicrobial and cytotoxic activities, providing insights for further drug development.

Data Summary

Biological ActivityMIC (µg/mL)IC50 (µM)Mechanism
Antimicrobial (S. aureus)50-Disruption of membrane integrity
Antimicrobial (E. coli)100-Inhibition of cell wall synthesis
Cytotoxic (A549 cells)-30Induction of apoptosis via ROS

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

2-(4-methylphenyl)pent-4-yn-2-ol

InChI

InChI=1S/C12H14O/c1-4-9-12(3,13)11-7-5-10(2)6-8-11/h1,5-8,13H,9H2,2-3H3

InChI Key

JTMZKYYCFPADAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)(CC#C)O

Origin of Product

United States

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